molecular formula C13H13N7O3 B2367233 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 2034372-72-8

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2367233
CAS No.: 2034372-72-8
M. Wt: 315.293
InChI Key: IYEXEOBXDRRRCO-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with significant applications in various fields of scientific research. Its unique structure allows it to interact with various biological pathways, making it a valuable tool in both medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps. One common route starts with the preparation of the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine core, which is then functionalized at the 3-position to introduce the ethyl chain. This is followed by the attachment of the triazolylacetamide group. The reactions typically require precise control of temperature, pH, and the use of specific catalysts to achieve high yield and purity.

Industrial Production Methods

Industrial production scales up the laboratory methods, focusing on optimizing reaction conditions to maximize yield while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the triazole ring.

  • Reduction: : Reduction reactions typically target the pyrimidine core.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, mainly at the ethyl and triazolylacetamide moieties.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, under acidic or basic conditions.

  • Reduction: : NaBH4, H2, with appropriate catalysts.

  • Substitution: : Alkyl halides, acyl chlorides, often in the presence of a base like NaOH or a catalyst like Pd/C.

Major Products

  • Oxidation products often include hydroxylated derivatives.

  • Reduction leads to deoxygenated or hydrogenated derivatives.

  • Substitution yields various functionalized derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

This compound serves as a building block for creating derivatives with potential pharmaceutical activity.

Biology

Studies suggest it can interact with nucleic acids, making it useful in genetic research and biotechnology.

Medicine

It shows promise as an antiviral and anticancer agent, due to its ability to inhibit specific enzymes involved in these diseases.

Industry

Used as a precursor for manufacturing advanced materials and specialized chemical products.

Mechanism of Action

The compound's biological effects are primarily mediated through its interaction with key molecular targets. It can inhibit enzymes involved in DNA replication and repair, interfere with cell signaling pathways, and induce apoptosis in cancer cells. The triazole and pyrimidine rings are crucial for binding to these targets, while the acetamide group enhances solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-acetamide

  • 2-(1H-1,2,4-triazol-1-yl)-N-(pyrimidin-3-yl)acetamide

Unique Aspects

This compound's combination of a pyrido[2,3-d]pyrimidine core and a 1H-1,2,4-triazol-1-yl moiety is unique, providing distinct properties like enhanced binding affinity and specificity to biological targets compared to its counterparts.

By understanding and leveraging these unique properties, researchers can develop new and effective therapeutic agents, as well as advance scientific knowledge in various fields.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c21-10(6-19-8-14-7-17-19)15-4-5-20-12(22)9-2-1-3-16-11(9)18-13(20)23/h1-3,7-8H,4-6H2,(H,15,21)(H,16,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEXEOBXDRRRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CN3C=NC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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